

Discovery and history of histidine-containing dipeptides

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An In-Depth Guide to the Discovery and History of Histidine-Containing Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-containing dipeptides (HCDs) are a class of naturally occurring biomolecules found in high concentrations in the excitable tissues of vertebrates, particularly skeletal muscle and the central nervous system.[1][2] Composed of L-histidine linked to another amino acid, most commonly β -alanine, these dipeptides, including carnosine and its methylated analogue anserine, exhibit a remarkable range of physiological functions.[3][4] Their roles as intracellular pH buffers, antioxidants, anti-glycating agents, and metal ion chelators have made them a subject of intense scientific scrutiny for over a century.[5][6][7][8] This technical guide provides a comprehensive overview of the discovery and history of HCDs, details their physiological significance, presents quantitative data on their distribution, and outlines key experimental protocols for their study.

Chapter 1: A Century of Discovery

The story of HCDs begins at the turn of the 20th century, a period of foundational discoveries in biochemistry.

The Discovery of Carnosine

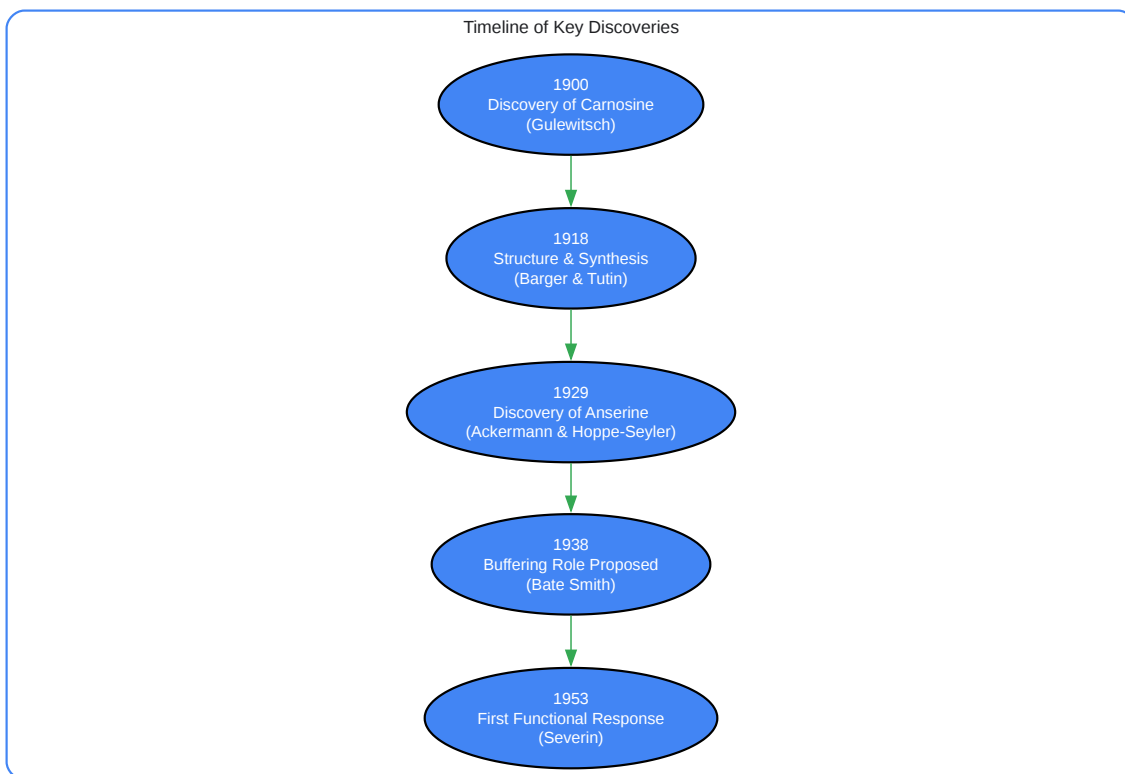
In 1900, the Russian biochemist Vladimir Gulewitsch, along with his colleague S. Amiradžibi, reported the isolation of a novel nitrogenous substance from a commercial meat extract.^{[1][3][9][10]} Working in Kharkiv, they named this new compound "carnosine," derived from the Latin 'caro, carnis' meaning meat, reflecting its source.^[3] This marked the first identification of what would become the prototypical histidine-containing dipeptide.

Elucidation of Structure and First Synthesis

The precise chemical structure of carnosine remained unknown for nearly two decades. In 1918, George Barger and Frank Tutin at the Lister Institute in London successfully determined its constitution as β -alanyl-L-histidine.^{[4][11][12][13]} Critically, they also reported the first chemical synthesis of carnosine, confirming its structure and making the compound available for further physiological study.^{[11][12][13]}

The Identification of Anserine and Other Analogs

Following the discovery of carnosine, related dipeptides were identified. Anserine (β -alanyl-N-methyl-L-histidine), a methylated derivative of carnosine, was later isolated.^{[9][14]} This discovery revealed that carnosine was the parent compound of a family of related molecules. Another significant HCD, homocarnosine (γ -aminobutyryl-L-histidine), is found predominantly in the central nervous system.^{[15][16]}



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Caption: A timeline of the foundational discoveries in the history of histidine-containing dipeptides.

Chapter 2: Elucidating the Multifaceted Physiological Roles

Early research focused on the high concentrations of HCDs in muscle, leading to the first hypotheses about their function.

Intracellular pH Buffering

In 1938, Bate Smith noted that the pKa values of the imidazole ring in carnosine ($pK_a \approx 6.9$) and anserine ($pK_a \approx 7.1$) are ideally suited for buffering pH changes within the physiological range of skeletal muscle.^[9] During intense anaerobic exercise, the production of lactic acid can

cause a dramatic drop in intracellular pH, leading to fatigue. HCDs act as a crucial non-bicarbonate buffer system, absorbing excess protons and thereby delaying the onset of muscular fatigue.[6][8][17] It has been demonstrated that these dipeptides can account for up to 40% of the buffering capacity in fast-twitch muscle fibers.[9]

Antioxidant and Anti-Glycation Activity

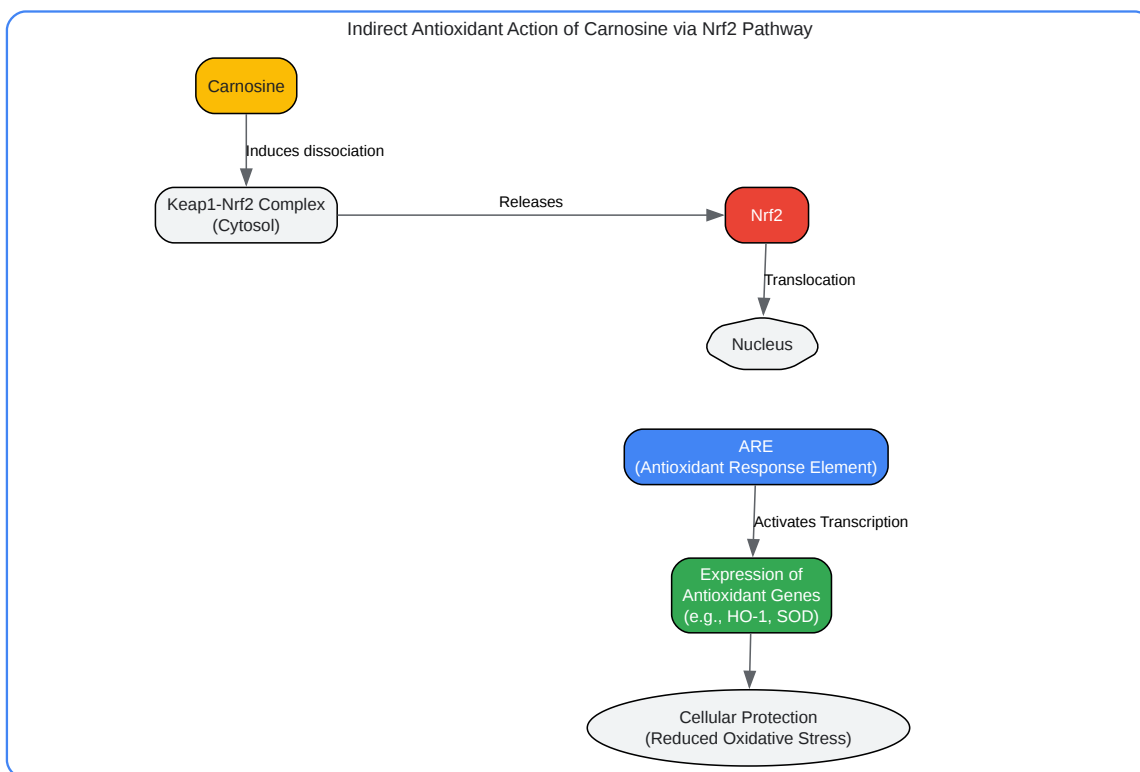
A significant body of research has established HCDs as potent antioxidants and anti-glycating agents, protecting cells from damage induced by oxidative stress and reactive carbonyl species (RCS).[5][18][19]

Direct Mechanisms:

- **ROS Scavenging:** Carnosine can directly quench reactive oxygen species (ROS) such as singlet oxygen and peroxy radicals.[18]
- **Metal Ion Chelation:** By chelating transition metals like copper (Cu^{2+}) and iron (Fe^{2+}), carnosine prevents them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.[5]
- **Carbonyl Quenching:** Carnosine reacts with and detoxifies RCS like methylglyoxal and 4-hydroxynonenal, which are byproducts of glucose and lipid oxidation.[18] This action prevents the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[18][19][20]

Indirect Mechanisms:

- **Nrf2 Pathway Activation:** Carnosine has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][20][21] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress (or activators like carnosine), Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[5][21][22]



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Caption: Carnosine activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.

Chapter 3: Quantitative Distribution of HCDs

The concentration of HCDs varies significantly across different tissues and animal species, reflecting their diverse physiological demands.[16][23] Skeletal muscle and the central nervous system consistently show the highest concentrations.[3][16][24]

Table 1: HCD Concentration in Tissues of Different Species (μmol/kg wet tissue)

Tissue	Human	Rat	Mouse	Chicken
Skeletal Muscle (Fast-Twitch)	5,000 - 8,000 (Carnosine)[25]	~11,000 (Anserine)[16]	~12,000 (Anserine)[16]	High (Anserine) [15]
Skeletal Muscle (Slow-Twitch)	2,500 - 4,000 (Carnosine)[25]	Lower than fast-twitch	Lower than fast-twitch	Lower than fast-twitch
Heart	Low[16][23]	~100 (Carnosine)[16]	~150 (Carnosine)[16]	N/A
Brain (Cortex)	~100 (Homocarnosine) [16]	~300 (Homocarnosine) [16]	~300 (Homocarnosine) [16]	N/A
Olfactory Bulb	N/A	~1,100 (Carnosine)[16]	~1,200 (Carnosine)[26]	N/A

Note: Values are approximate and can vary based on diet, age, and analytical method. "N/A" indicates data not readily available from the search results. Carnosine is the primary HCD in humans, while anserine is often dominant in many other mammals and birds.[14][25]

Chapter 4: Key Experimental Methodologies

The study of HCDs relies on robust analytical techniques for their synthesis, extraction, and functional characterization.

Protocol 4.1: Chemical Synthesis of Carnosine

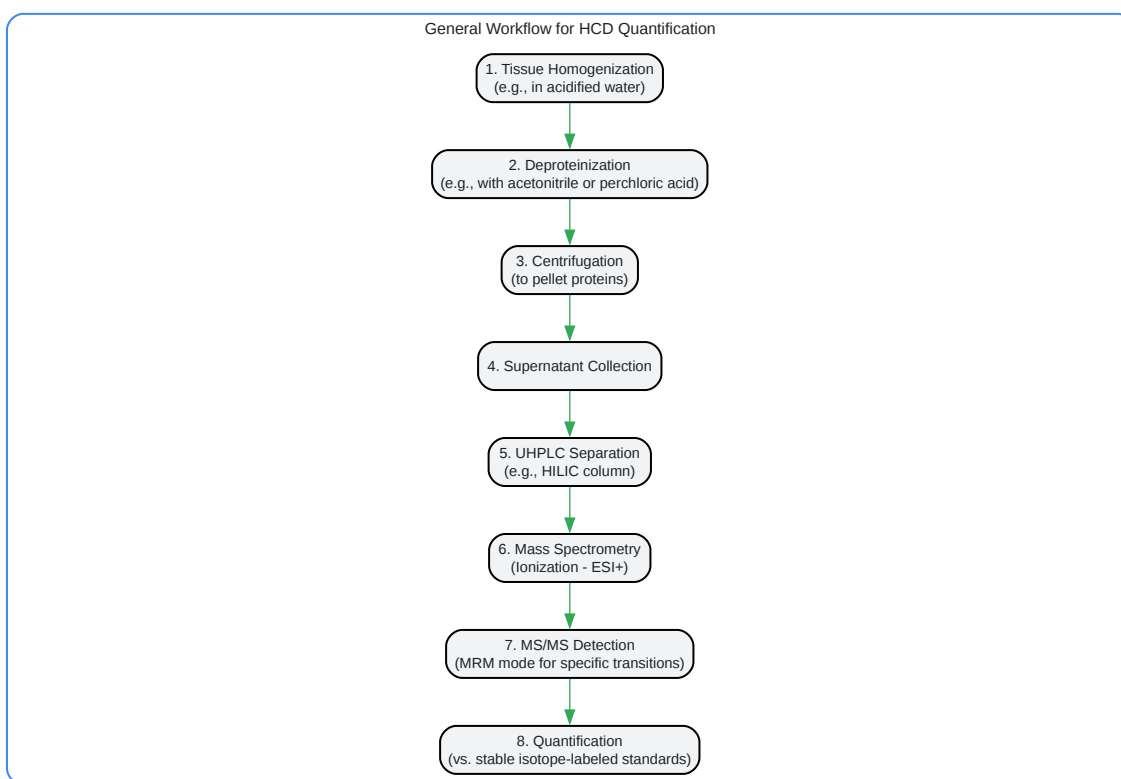
The foundational method described by Barger and Tutin in 1918 laid the groundwork for carnosine synthesis.[11][12] Modern solid-phase peptide synthesis is now standard, but the classical approach involves:

- **Protection of Histidine:** The amino and carboxyl groups of L-histidine that are not involved in the peptide bond formation are protected using appropriate chemical groups.
- **Activation of β -Alanine:** The carboxyl group of β -alanine is activated to facilitate the formation of the peptide bond.

- Coupling: The activated β -alanine is reacted with the protected L-histidine to form the dipeptide backbone.
- Deprotection: The protecting groups are removed from the dipeptide to yield pure carnosine.
- Purification: The final product is purified, typically using recrystallization or chromatography.

Protocol 4.2: Extraction and Quantification from Tissues via UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of HCDs in biological samples.[16][23][27][28]



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Caption: A typical experimental workflow for the quantification of HCDs in biological tissues.

Methodology:

- **Sample Preparation:** A known weight of frozen tissue is homogenized in an acidic solution (e.g., water with 0.1% formic acid) to extract the dipeptides.
- **Deproteinization:** A protein precipitant, such as acetonitrile, is added to the homogenate to remove larger proteins which can interfere with the analysis.
- **Clarification:** The sample is centrifuged at high speed, and the resulting supernatant containing the HCDs is collected.[\[27\]](#)
- **Chromatographic Separation:** The extract is injected into a UHPLC system, often equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which separates carnosine, anserine, and other analogs based on their polarity.[\[27\]](#)
- **Mass Spectrometric Detection:** The separated compounds are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each HCD are monitored, providing high specificity and sensitivity.[\[25\]](#)[\[27\]](#)[\[28\]](#)
Limits of detection can be in the low ng/g range.[\[27\]](#)[\[28\]](#)

Protocol 4.3: Assay for Antioxidant Activity (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the direct radical-scavenging ability of compounds like carnosine.[\[29\]](#)

- **Principle:** DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color fades. The change in absorbance is proportional to the radical-scavenging activity.
- **Procedure:**
 - A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.

- Varying concentrations of the test compound (carnosine) are added to the DPPH solution.
- The mixture is incubated in the dark for a set period (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (~517 nm) using a spectrophotometer.
- A known antioxidant, like Vitamin C, is used as a positive control.[29]
- Calculation: The percentage of DPPH radical scavenging is calculated using the formula:
$$[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100.$$

Conclusion

From their initial discovery in meat extract over 120 years ago, histidine-containing dipeptides have evolved from biochemical curiosities to key players in cellular homeostasis. The pioneering work of Gulewitsch, Barger, and Tutin paved the way for decades of research that has uncovered their critical roles in pH buffering, antioxidant defense, and anti-glycation. For professionals in research and drug development, HCDs represent promising therapeutic agents and targets. Their natural origin, safety profile, and multifaceted mechanisms of action make them compelling candidates for addressing conditions associated with oxidative stress, inflammation, and aging, such as metabolic and neurodegenerative diseases.[7][10][18] The continued application of advanced analytical techniques will undoubtedly reveal further complexities in their metabolism and function, opening new avenues for clinical intervention.

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